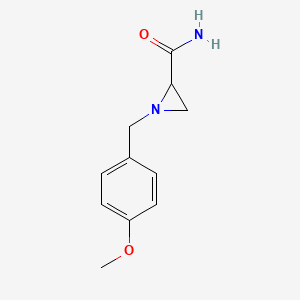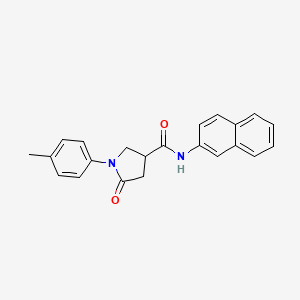![molecular formula C17H19BrO3 B4888573 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various diseases and conditions.
Mechanism of Action
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist. It binds to and activates the β3-adrenergic receptors, which are primarily located in adipose tissue and skeletal muscle. Activation of these receptors leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle.
Biochemical and Physiological Effects:
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has several biochemical and physiological effects. It increases lipolysis in adipose tissue, leading to the release of free fatty acids into the bloodstream. It also increases glucose uptake and energy expenditure in skeletal muscle, which may help in the treatment of type 2 diabetes and obesity. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other adrenergic receptors. However, one limitation of using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is its relatively low potency compared to other β3-adrenergic receptor agonists. This may require higher concentrations of the drug to achieve the desired effects, which could lead to potential toxicity issues.
Future Directions
There are several future directions for research on 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is in the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further studies are needed to determine the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. Finally, there is potential for the use of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in the treatment of other diseases and conditions, such as inflammatory diseases and certain types of cancer.
Conclusion:
In conclusion, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is a selective β3-adrenergic receptor agonist that has potential use in the treatment of obesity, diabetes, and other diseases and conditions. Its mechanism of action involves activation of the β3-adrenergic receptor, which leads to increased lipolysis in adipose tissue and increased glucose uptake and energy expenditure in skeletal muscle. While there are advantages to using 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments, there are also limitations, such as its relatively low potency. Future research directions include the development of more potent and selective β3-adrenergic receptor agonists and further studies on the long-term effects and potential toxicity of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene.
Synthesis Methods
The synthesis of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene involves several steps. The first step is the synthesis of 2-bromophenol, which is then reacted with propylene oxide to form 3-(2-bromophenoxy)propylene oxide. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a base to form 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential use in treating various diseases and conditions. One of the most promising applications of 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is in the treatment of obesity and diabetes. Studies have shown that 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene can increase insulin sensitivity and improve glucose uptake in skeletal muscle, which may help in the treatment of type 2 diabetes. Additionally, 1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to increase energy expenditure and reduce body weight in animal models of obesity.
properties
IUPAC Name |
1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-8-9-16(17(12-13)19-2)21-11-5-10-20-15-7-4-3-6-14(15)18/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEBCZOMBPEOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)


![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)
